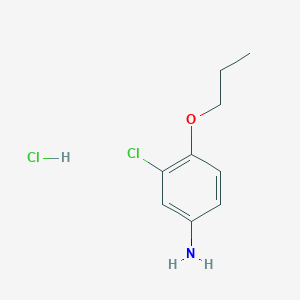
6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
“6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. For example, 3,4-Difluorophenyl isocyanate, a related compound, is a colorless, water-soluble, and volatile liquid .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Single-Crystal Exploration : Research highlights the synthesis of derivatives related to 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol, showcasing their structural stability and reactivity through single-crystal analysis and theoretical calculations. These studies provide insights into the compound's stability, reactivity, and potential applications in designing new molecules with desired properties (Ali et al., 2021).
Noncovalent Interactions and Structural Stability : Another study focuses on noncovalent interactions and structural investigation of related pyrimidine derivatives, highlighting their supramolecular network influenced by these interactions. This research is crucial for understanding the material's properties and potential applications in pharmaceuticals and materials science (Ali et al., 2020).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) : A study on the exciplex system with simple structures for OLEDs utilizes derivatives of 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol, demonstrating their potential in creating efficient green and red OLEDs. This research signifies the compound's role in developing new materials for electronic applications (Zhao et al., 2017).
Pharmaceutical Research and Development
Antitubercular Activity : The design, synthesis, and evaluation of derivatives for their in vitro anti-tubercular activity represent a significant step toward developing new treatments for tuberculosis. This research showcases the potential of 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol derivatives as promising candidates for anti-tubercular drugs (Erkin et al., 2021).
Chemical Synthesis and Characterization
Synthesis of Fluorinated Derivatives : The creation of fluorinated derivatives from 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol opens new avenues in medicinal chemistry and materials science, offering insights into the synthesis process and potential applications of these derivatives in various industries (Popova et al., 1999).
Orientations Futures
The future directions for “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” would depend on its specific applications. For example, if it’s being used in the development of antiviral compounds, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJVRJHEQGICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




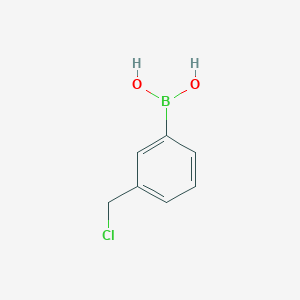
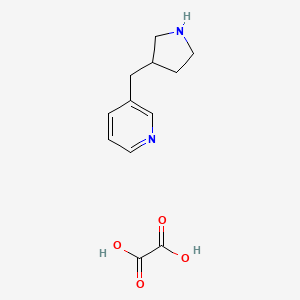
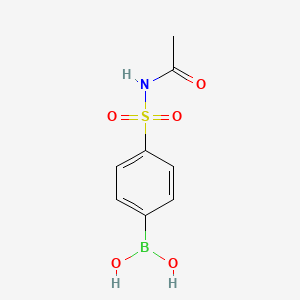

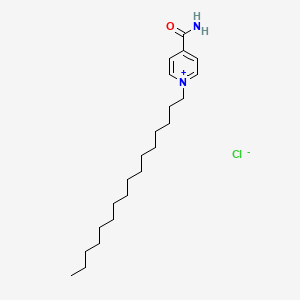
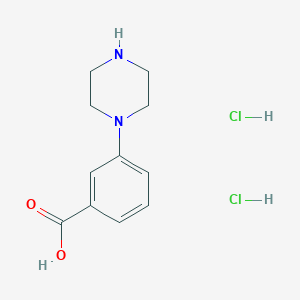

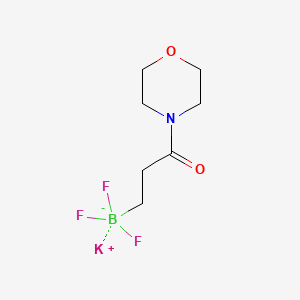
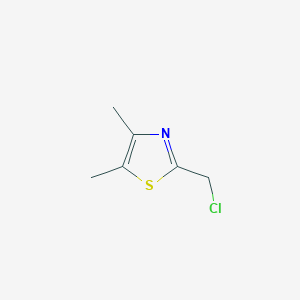
![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)
